Ethyl stearate-d35

Description

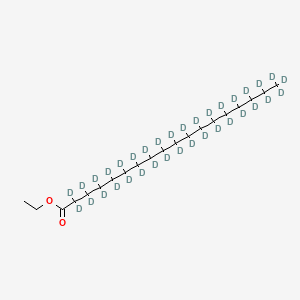

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLVMROFTAUDAG-XGMVAJEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Isotopic Enrichment Strategies for Ethyl Octadecanoate D35

Methodologies for Regiospecific Deuteration of Octadecanoic Acid Precursors

The foundational step in synthesizing ethyl octadecanoate-d35 is the isotopic labeling of the octadecanoic acid (stearic acid) backbone. The goal is to replace all 35 non-acidic hydrogen atoms with deuterium (B1214612).

One of the most effective methods for achieving high levels of deuteration in saturated fatty acids is through heterogeneous metal-catalyzed hydrogen-deuterium (H/D) exchange . researchgate.net This process typically involves heating the fatty acid in the presence of a deuterium source, most commonly deuterium oxide (D₂O), and a noble metal catalyst such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C). europa.eu The reaction is often conducted under hydrothermal conditions at elevated temperatures (120-250°C) to facilitate the exchange of C-H bonds for C-D bonds across the entire alkyl chain. ansto.gov.auresearchgate.net To achieve near-complete deuteration (>98 atom % D), the H/D exchange process may need to be repeated multiple times with fresh D₂O and catalyst. europa.eu

While the synthesis of the d35 isotopologue involves perdeuteration, the principles of regiospecific labeling are crucial for creating other deuterated standards. Regiospecific deuteration can be achieved by employing a building-block approach rather than direct H/D exchange on the final C18 chain. This involves the synthesis of smaller, specifically deuterated alkyl fragments that are later coupled together. bohrium.com A common strategy is the Wittig reaction , which can couple a deuterated alkyl iodide with an appropriate aldehydic ester to construct the desired carbon skeleton with deuterium atoms at predetermined positions. ansto.gov.aubohrium.com This method prevents the potential for isotopic scrambling that might occur under harsh exchange conditions and allows for precise label placement away from reactive centers. bohrium.com

| Deuteration Method | Typical Precursor | Key Reagents | Outcome | Isotopic Placement |

| Catalytic H/D Exchange | Octadecanoic Acid | Pt/C or Pd/C, D₂O | Octadecanoic Acid-d35 | Perdeuteration (non-specific) |

| Building Block Synthesis | Deuterated Alkyl Halides, Aldehydic Esters | Wittig Reagents (e.g., Triphenylphosphine), Sodium Methoxide | Specifically Labeled Octadecanoate Precursor | Regiospecific |

Esterification Techniques for the Preparation of Ethyl Octadecanoate-d35

Once the deuterated octadecanoic acid-d35 is obtained, it is converted to its corresponding ethyl ester. Several esterification techniques can be employed, each with specific advantages.

Fischer-Speier Esterification is a classic and straightforward method involving the reaction of the carboxylic acid (octadecanoic acid-d35) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed as a byproduct. Given the stability of the C-D bonds on the saturated alkyl chain, this method is generally suitable, though anhydrous conditions are critical to prevent any potential for back-exchange, particularly at the alpha-carbon position.

Enzymatic Esterification offers a milder and highly specific alternative. Lipases, such as those from Rhizomucor miehei or Candida antarctica, can catalyze the esterification reaction under non-harsh conditions. europa.eunih.gov This biocatalytic approach minimizes the risk of side reactions and can help preserve the integrity of the isotopic label. Enzymatic methods are particularly advantageous when dealing with sensitive substrates, although they may require careful optimization of reaction parameters like water activity to favor synthesis over hydrolysis. nih.gov

A third approach involves the conversion of the deuterated carboxylic acid into a more reactive intermediate, such as an acid anhydride (B1165640) . This anhydride can then react with ethanol, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form the ethyl ester. europa.eunih.gov This method is efficient and is frequently used in the synthesis of complex lipids. nih.gov

| Esterification Technique | Reactants | Catalyst | Key Advantages |

| Fischer-Speier Esterification | Octadecanoic Acid-d35, Ethanol | H₂SO₄ or HCl | Simple, cost-effective, high yield |

| Enzymatic Esterification | Octadecanoic Acid-d35, Ethanol | Lipase (e.g., Rhizomucor miehei) | High specificity, mild conditions, minimal side reactions |

| Acid Anhydride Method | Octadecanoic Anhydride-d70, Ethanol | DMAP | High reactivity and efficiency europa.eunih.gov |

Optimization of Isotopic Purity and Chemical Yield in Ethyl Octadecanoate-d35 Synthesis

Achieving a high degree of isotopic purity and maximizing the chemical yield are paramount. Isotopic purity is critical for the compound's function as an analytical standard.

Optimizing Isotopic Purity:

High-Quality Reagents: The synthesis must start with highly enriched deuterium sources, such as D₂O with an isotopic purity of 99% or greater. ansto.gov.au

Anhydrous Conditions: All stages, especially esterification, should be performed under strictly anhydrous conditions to prevent D/H back-exchange from atmospheric moisture or protic solvents.

Monitoring and Characterization: The isotopic enrichment must be rigorously verified. Mass spectrometry (MS) is used to confirm the mass shift and determine the distribution of isotopologues, while Nuclear Magnetic Resonance (²H NMR) spectroscopy can confirm the positions of the deuterium labels. ansto.gov.aucdnsciencepub.com An isotopic purity of over 98 atom % D is typically required for high-quality standards. sigmaaldrich.com

Optimizing Chemical Yield:

Reaction Conditions: Temperature, reaction time, and catalyst loading must be optimized for both the H/D exchange and esterification steps to drive the reactions to completion.

Purification: After synthesis, purification is essential to remove any unreacted starting materials or non-deuterated byproducts. Column chromatography, using silica (B1680970) gel or high-performance liquid chromatography (HPLC), is a common and effective purification method.

Comparative Analysis of Synthetic Pathways for Deuterated Saturated Fatty Esters

There are two primary strategic pathways for the synthesis of ethyl octadecanoate-d35, each with distinct advantages and disadvantages.

Pathway 1: Direct H/D Exchange Followed by Esterification This is the most direct route for producing perdeuterated fatty esters. It begins with commercially available, non-deuterated octadecanoic acid, which undergoes catalytic H/D exchange to produce octadecanoic acid-d35. This is subsequently esterified to yield the final product.

Advantages: Methodological simplicity, fewer synthetic steps, and cost-effectiveness, making it ideal for large-scale production of perdeuterated compounds. ansto.gov.au

Disadvantages: This pathway is not suitable for regiospecific labeling. The harsh conditions of hydrothermal H/D exchange may not be compatible with more complex or sensitive fatty acid precursors.

Pathway 2: Building-Block Assembly Followed by Esterification This pathway involves the synthesis of specifically deuterated smaller molecules that are then assembled into the full C18 backbone using carbon-carbon bond-forming reactions like the Wittig reaction. bohrium.com The completed deuterated fatty acid is then esterified.

Advantages: Allows for precise, regiospecific placement of deuterium labels. It is versatile and can be adapted to create a wide variety of isotopologues by changing the deuterated building blocks. bohrium.com

The choice between chemical and enzymatic esterification also presents a key comparison. Chemical esterification (e.g., Fischer) is robust and high-yielding but the use of strong acids and high temperatures can pose a risk for sensitive molecules. nih.gov In contrast, enzymatic esterification provides exceptional specificity under mild conditions, which is ideal for preserving the structural and isotopic integrity of the molecule, though it can be slower and require more specialized optimization. nih.gov

Ultimately, for the specific synthesis of ethyl octadecanoate-d35 where complete deuteration is the goal, the direct H/D exchange pathway followed by a standard esterification method represents the most efficient and practical approach.

Advanced Analytical Applications of Ethyl Octadecanoate D35 in Lipid Research

Mass Spectrometry-Based Quantitation and Flux Analysis Utilizing Ethyl Octadecanoate-d35

Mass spectrometry (MS) is the cornerstone of modern lipidomics, and the use of stable isotope-labeled compounds like ethyl octadecanoate-d35 is integral to achieving accurate quantification. The known mass difference between the deuterated standard and its endogenous, non-deuterated counterpart allows for precise measurement by correcting for variations during sample preparation and analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including fatty acid esters. For fatty acids, derivatization is typically required to increase their volatility for GC analysis. lipidmaps.org Common derivatization methods include conversion to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. lipidmaps.orgnih.gov The use of PFB derivatization followed by negative chemical ionization (NCI) GC-MS can significantly enhance sensitivity, with detection limits reaching the femtogram range, which is over a thousand times more sensitive than positive chemical ionization methods with methyl esters. nih.gov

When using ethyl octadecanoate-d35 or its corresponding acid, stearic acid-d35, as an internal standard, it is added to samples before extraction and derivatization. nih.govlipidmaps.org This stable isotope dilution method is based on the principle that the deuterated analog shares similar chemical and structural properties with the target analyte. lipidmaps.orgnih.gov This similarity ensures that any loss during sample workup or variability in derivatization efficiency affects both the standard and the analyte equally, thus increasing the precision and accuracy of the measurement. nih.gov The quantification is performed by comparing the peak intensity of the analyte to that of the known concentration of the deuterated internal standard. lipidmaps.orgjst.go.jp

Table 1: Overview of GC-MS Methods for Deuterated Fatty Acid Analysis

| Parameter | Description | Key Advantages | Relevant Findings | Citations |

|---|---|---|---|---|

| Derivatization Agent | Pentafluorobenzyl (PFB) Bromide | Increases volatility and allows for highly sensitive detection using NCI. | Detection limits below 10 femtograms; over 1000x more sensitive than PCI with methyl esters. | nih.gov |

| Ionization Mode | Negative Chemical Ionization (NCI) | Soft ionization technique that produces abundant quantifiable fragments, boosting detection limits. | Substantially improves detection limits compared to hard electron ionization (EI) conditions. | lipidmaps.orgnih.gov |

| Quantification Method | Stable Isotope Dilution | Corrects for sample loss and analytical variability by comparing the analyte to a deuterated standard. | Reliably quantifies fatty acids by comparing the target analyte to a deuterated analogue with similar properties. | lipidmaps.orgnih.gov |

| Sample Preparation | Extraction in the presence of deuterated internal standards. | Compensates for losses during extraction and purification steps. | Protocols involve adding a set of deuterated fatty acids to samples to serve as internal standards for quantitation. | nih.govlipidmaps.org |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred platform for comprehensive lipidomics due to its ability to analyze a wide range of lipid classes with high sensitivity and specificity. In these assays, deuterated lipids, including the parent acid of ethyl octadecanoate-d35 (stearic acid-d35), are essential components of internal standard mixtures. caymanchem.comcaymanchem.com These mixtures are purpose-built for quantitative mass spectrometry and are often prepared gravimetrically to ensure precise concentrations. caymanchem.com

The use of deuterated internal standards in LC-MS/MS allows for accurate relative quantification across large sample sets. tmiclinode.com By spiking a mixture of deuterated standards into each sample prior to extraction, researchers can correct for variability in extraction efficiency, chromatographic performance, and ionization efficiency. lipidmaps.orgrsc.org The internal standard and its corresponding analyte have nearly identical retention times and ionization behaviors, ensuring that they are equally affected by factors like ion suppression. lipidmaps.org This approach is crucial for high-throughput quantitative lipidomics, where dozens of deuterated standards are used to quantify hundreds or even thousands of lipid species across multiple lipid classes. tmiclinode.comacs.org

Table 2: Deuterated Standards in LC-MS/MS Lipidomics

| Standard Type | Application | Rationale | Example Compounds | Citations |

|---|---|---|---|---|

| Deuterated Fatty Acids/Esters | Internal standards for fatty acid and complex lipid quantification. | Similar chemical and physical properties to endogenous analytes ensure accurate correction for analytical variance. | Stearic acid-d35, Palmitic acid-d31, Oleic acid-d17. | caymanchem.comcaymanchem.com |

| Multiplexed Standard Mixtures | Method development and high-throughput lipidomics. | A single mixture containing deuterated versions of various lipid classes allows for broad coverage and efficient workflow. | Deuterated glycerolipids, sphingolipids, sterol lipids, fatty esters, and glycerophospholipids. | caymanchem.comtmiclinode.comsigmaaldrich.com |

| Biologically Generated 13C-IS | Comprehensive data normalization. | Provides a wide coverage of the lipidome, offering a more comprehensive correction than limited sets of deuterated standards. | Extracts from 13C-labeled yeast or bacteria. | rsc.orgnih.gov |

Electrospray ionization (ESI) is a soft ionization technique that is widely coupled with liquid chromatography for lipid analysis. nih.gov It is particularly effective for analyzing polar and thermally labile molecules. When analyzing fatty acids, ESI is typically used in negative ion mode, where it readily forms abundant carboxylate anions ([M-H]⁻). nih.govnih.gov This process allows for the unambiguous determination of the molecular weight of the fatty acid. nih.gov

The use of deuterated standards like stearic acid-d35 is critical in ESI-MS to ensure quantitative accuracy. nih.gov While ESI is a powerful tool, it can be susceptible to poor ionization reproducibility. nih.gov Adding a stable-isotope-labeled internal standard helps to normalize the measured peak intensities and correct for this variability. nih.gov For certain applications, derivatization of fatty acids to attach a permanently charged group can enable detection in positive ion mode with significantly enhanced sensitivity—sometimes by more than 2500-fold compared to negative ion mode analysis of the underivatized acid. mdpi.comnih.gov In all cases, the deuterated standard co-elutes and co-ionizes with the analyte, providing a reliable reference for quantification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches for Lipidomics with Ethyl Octadecanoate-d35

Role of Ethyl Octadecanoate-d35 as an Internal Standard in High-Throughput Lipidomic Assays

In high-throughput lipidomic assays, where hundreds or thousands of samples are analyzed, maintaining analytical precision and accuracy is a major challenge. Ethyl octadecanoate-d35, and more commonly its parent acid, stearic acid-d35, are indispensable as internal standards in these large-scale studies. acs.org The fundamental principle of using a stable isotope-labeled internal standard is that it behaves nearly identically to its endogenous counterpart throughout the entire analytical process. nih.govclearsynth.com

The addition of a known quantity of the deuterated standard at the very beginning of the sample preparation workflow—prior to extraction—is a crucial step. lipidmaps.orglipidmaps.org This allows the standard to account for any analyte loss during extraction, evaporation, and reconstitution steps. nih.govlipidmaps.org Furthermore, during the MS analysis, the internal standard co-elutes with the analyte and experiences the same ionization conditions, effectively correcting for instrument variability and matrix-induced ion suppression or enhancement. lipidmaps.orgclearsynth.com This method of stable isotope dilution significantly increases the precision and accuracy of quantification, making it the gold standard for high-throughput lipidomics. nih.govacs.org Platforms designed for large-scale clinical studies rely on this principle, using a suite of deuterated internal standards to quantify a wide array of lipid species. acs.org

Table 3: Advantages of Deuterated Internal Standards in High-Throughput Assays

| Advantage | Mechanism | Impact on Analysis | Citations |

|---|---|---|---|

| Compensation for Sample Loss | The standard is added before sample processing and experiences the same physical losses as the analyte. | Improves accuracy by correcting for incomplete recovery during extraction and handling. | lipidmaps.orgnih.govlipidmaps.org |

| Correction for Ionization Variability | The standard and analyte have nearly identical ionization efficiencies and are affected similarly by ion suppression/enhancement. | Enhances precision and accuracy, particularly in complex biological matrices. | lipidmaps.orgclearsynth.com |

| Increased Precision and Accuracy | Quantification is based on the ratio of the analyte to the standard, which is more stable than the absolute analyte response. | Provides reliable and reproducible quantitative data essential for large-scale studies. | nih.govacs.org |

| Method Validation | Using deuterated standards helps ensure that the analytical method is robust and reliable across different sample batches and over time. | Facilitates the development of validated, high-throughput clinical and research assays. | acs.orgclearsynth.com |

Mitigation of Matrix Effects and Isobaric Overlaps through Deuterated Standards

Two of the most significant challenges in quantitative LC-MS are matrix effects and isobaric overlaps. Matrix effects occur when co-eluting compounds from the sample matrix, such as salts or other lipids, interfere with the ionization of the target analyte, causing either suppression or enhancement of its signal. clearsynth.comchromatographyonline.com Isobaric overlap happens when two different molecules have the same nominal mass, making them indistinguishable by a low-resolution mass spectrometer.

The use of stable isotope-labeled internal standards like ethyl octadecanoate-d35 is the most effective strategy to combat these issues. chromatographyonline.com

Matrix Effects: Because the deuterated standard has virtually the same physicochemical properties as the analyte, it co-elutes from the LC column and is affected by matrix interferences in the same way. lipidmaps.org By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively canceled out, leading to more accurate and precise quantification. clearsynth.comlcms.cz While this approach is highly effective, it is not always perfect. In some cases, the deuterium (B1214612) substitution can cause a slight shift in retention time, which, if it occurs in a region of changing ion suppression, can lead to differential matrix effects between the analyte and the standard. myadlm.org

Isobaric Overlaps: Deuterated standards help resolve ambiguity from isobaric interferences. The standard produces a signal at a different, known m/z value from the analyte, allowing for its specific detection even in the presence of other isobaric compounds. High-resolution mass spectrometry can also be employed to separate ions with very small mass differences, such as distinguishing a deuterated lipid from a naturally occurring ¹³C isotope of another lipid. thermofisher.com Techniques like differential mobility spectrometry (DMS) can further separate isomeric and isobaric lipid species before they enter the mass spectrometer, improving specificity when used in conjunction with deuterated standards. acs.org

Table 4: Mitigation of Analytical Interferences with Deuterated Standards

| Challenge | How Deuterated Standards Help | Example Scenario | Citations |

|---|---|---|---|

| Matrix Effect (Ion Suppression) | The standard co-elutes and its ionization is suppressed to the same degree as the analyte, normalizing the signal ratio. | In a complex plasma sample, co-eluting phospholipids (B1166683) suppress the signal of a target fatty acid. The deuterated standard's signal is equally suppressed, correcting the final calculated concentration. | lipidmaps.orgclearsynth.comnih.gov |

| Isobaric Overlap | The deuterated standard has a distinct mass from the analyte and any isobaric interferents, allowing for unambiguous detection and quantification of the target. | An endogenous lipid has the same nominal mass as the analyte of interest. The unique mass of the deuterated standard allows for specific quantification of the analyte via its corresponding standard. | rsc.orgacs.org |

| Analytical Variability | Corrects for variations in sample preparation, injection volume, and instrument response over a long analytical run. | In a high-throughput study, the instrument's sensitivity drifts over 70 hours. Using a deuterated internal standard in every sample normalizes the data, allowing for accurate comparison across the entire batch. | rsc.orgnih.gov |

Complementary Spectroscopic Techniques for Deuterated Fatty Ester Characterization

While mass spectrometry is the primary tool for the quantification of ethyl octadecanoate-d35 in biological assays, other spectroscopic techniques are vital for the initial characterization and structural confirmation of the deuterated standard itself. These methods ensure the identity, purity, and precise location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is a powerful, non-destructive technique for determining the exact position and extent of deuteration in a molecule. nih.govnih.gov Both ¹H NMR and ²H NMR can be used. In ¹H NMR, the reduction or disappearance of signals at specific positions confirms the replacement of hydrogen with deuterium. ansto.gov.au High-field 2D NMR experiments can provide detailed structural information and confirm the deuteration at each specific carbon position along the fatty acid chain. nih.gov For instance, NMR analysis can show that deuteration occurs primarily at the bis-allylic positions in polyunsaturated fatty acids or confirm the complete saturation of the acyl chain in compounds like ethyl octadecanoate-d35. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. cdnsciencepub.comacs.org In deuterated esters, the C-D (carbon-deuterium) stretching and bending vibrations appear at different frequencies than the corresponding C-H vibrations. cdnsciencepub.comacs.org This allows for the confirmation of deuteration. FTIR can also confirm the presence of key functional groups, such as the ester carbonyl group (C=O), which shows a strong absorption band. tandfonline.comneptjournal.com Comparing the FTIR spectrum of a deuterated ester like ethyl octadecanoate-d35 to its non-deuterated analog provides clear evidence of successful isotopic labeling. cdnsciencepub.comacs.org

Table 5: Spectroscopic Characterization of Deuterated Esters

| Technique | Information Provided | Key Spectral Features | Citations |

|---|---|---|---|

| NMR Spectroscopy | Confirms the position and percentage of deuterium incorporation. Provides detailed structural analysis. | Disappearance of proton signals in ¹H NMR; appearance of deuterium signals in ²H NMR. Chemical shifts confirm label location. | nih.govnih.govansto.gov.auresearchgate.net |

| FTIR Spectroscopy | Confirms the presence of functional groups and verifies deuteration. | C-D stretching/bending vibrations at different wavenumbers than C-H vibrations. Strong C=O stretch for the ester group. | cdnsciencepub.comacs.orgtandfonline.comconicet.gov.ar |

| Mass Spectrometry (for characterization) | Confirms the overall mass shift due to deuteration and reveals the isotopic distribution. | Molecular ion peak shifted by the mass of the incorporated deuterium atoms. Fragmentation patterns can help locate labels. | nih.govansto.gov.au |

Mechanistic Investigations of Lipid Metabolism and Dynamics Employing Ethyl Octadecanoate D35

Elucidation of Fatty Acid Uptake, Esterification, and Intracellular Trafficking

The journey of a fatty acid within a cell, from its entry to its incorporation into complex lipids, is a fundamental area of study. Ethyl octadecanoate-d35 is instrumental in dissecting these intricate processes.

Fatty Acid Uptake and Esterification:

Researchers utilize ethyl octadecanoate-d35 to track the uptake of stearic acid, a saturated fatty acid, by cells. Once inside the cell, the deuterated stearate (B1226849) released from the ethyl ester can be esterified into various lipid species. By employing techniques like mass spectrometry, scientists can follow the d35 label as it is incorporated into triglycerides, phospholipids (B1166683), and other complex lipids. This allows for the quantification of uptake and esterification rates under different physiological and pathological conditions. For instance, studies have shown that the composition of fatty acid ethyl esters (FAEEs) secreted by organs can differ from those retained within the cells, suggesting a selective export mechanism. nih.gov

Intracellular Trafficking:

The movement of lipids between different organelles is crucial for maintaining cellular homeostasis. nih.govabo.fi Ethyl octadecanoate-d35 enables the tracing of fatty acid movement within the cell. For example, after uptake, the labeled stearate can be tracked to the endoplasmic reticulum for esterification and then to lipid droplets for storage or to mitochondria for beta-oxidation. Studies have shown that fatty acid ethyl esters can bind to mitochondria, potentially affecting their function. nih.gov This trafficking is vital for processes like membrane synthesis, energy storage, and signaling. nih.govabo.fi Disruptions in this trafficking, which can be monitored using labeled compounds, are often associated with metabolic diseases.

Tracing of De Novo Lipid Biosynthesis Pathways

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, a critical pathway in energy storage and cellular structure. nih.govnih.gov Ethyl octadecanoate-d35, by providing a labeled pool of stearate, allows researchers to distinguish between the incorporation of exogenous fatty acids and the synthesis of new ones.

By introducing ethyl octadecanoate-d35, researchers can monitor its incorporation into complex lipids. Simultaneously, by providing a labeled precursor for DNL, such as ¹³C-glucose, they can track the synthesis of new fatty acids. This dual-labeling approach helps to delineate the relative contributions of dietary fatty acid uptake versus de novo synthesis to the total lipid pool. For example, research has demonstrated that archaea, previously thought to only use isoprenoid-based ether lipids, are capable of de novo fatty acid synthesis. biorxiv.orgbiorxiv.org

Analysis of Lipid Remodeling and Acyl-Transfer Processes

Lipid remodeling is a dynamic process where the acyl chains of existing lipids are exchanged, leading to a diverse and adaptable lipidome. Ethyl octadecanoate-d35 is a key tracer for investigating these acyl-transfer reactions.

Once the deuterated stearate from ethyl octadecanoate-d35 is incorporated into a lipid, such as phosphatidylcholine, its subsequent movement to other lipid classes can be monitored. This provides direct evidence of acyl-chain remodeling. For example, the transfer of the d35-stearoyl chain from phosphatidylcholine to diacylglycerol to form triacylglycerol can be quantified, revealing the activity of enzymes like phospholipid:diacylglycerol acyltransferase (PDAT). Such studies are crucial for understanding how cells adapt their membrane composition and stored energy reserves in response to environmental cues.

Investigations into Specific Enzymatic Activities within Lipid Metabolic Networks

The metabolism of lipids is governed by a vast network of enzymes. sigmaaldrich.com Ethyl octadecanoate-d35 can be used to probe the activity of specific enzymes involved in fatty acid metabolism.

For instance, the conversion of the labeled stearate into its monounsaturated counterpart, oleate, can be measured to determine the activity of stearoyl-CoA desaturase (SCD). nih.gov Similarly, the elongation of the d35-stearoyl chain can provide insights into the function of fatty acid elongase enzymes. By manipulating the expression or activity of these enzymes in cellular or animal models and then introducing ethyl octadecanoate-d35, researchers can directly assess the impact on specific metabolic fluxes. For example, inhibiting fatty acid ethyl ester synthase has been shown to reduce ethanol-induced mitochondrial dysfunction and pancreatitis. nih.gov

Application in Cellular and Model Organism Studies of Lipid Flux

The principles of using ethyl octadecanoate-d35 to trace lipid metabolism in cell culture can be extended to whole organisms, providing a systemic view of lipid flux. frontiersin.org

Broader Research Paradigms and Future Perspectives for Ethyl Octadecanoate D35

Integration of Deuterated Tracers with Systems Lipidomics Approaches

Systems lipidomics aims to provide a comprehensive, quantitative description of the entire set of lipids (the lipidome) within a biological system. hmdb.ca A major challenge in this field is achieving accurate quantification due to variations during sample preparation and analysis. rsc.org Deuterated tracers, such as Ethyl octadecanoate-d35, are fundamental to overcoming this challenge. metabolomicscentre.ca They are considered ideal internal standards because they are chemically identical to their endogenous counterparts but have a different mass, allowing them to be distinguished by mass spectrometry. mdpi.com

The use of deuterated internal standards allows for the accurate relative quantification of different lipid classes by correcting for lipid degradation during sample preparation and variations in instrument response. rsc.orgmetabolomicscentre.ca In practice, a known amount of a deuterated standard like Ethyl octadecanoate-d35 is added to a biological sample before lipid extraction. nih.gov The signal intensity of the endogenous (unlabeled) lipids is then measured relative to the signal of the deuterated standard. This normalization process is critical for comparing lipid profiles across different samples and conditions, which is essential for identifying changes in lipid metabolism associated with physiological states or diseases. metabolomicscentre.caresearchgate.net For instance, in studies analyzing lipid composition, deuterated standards for various lipid classes, including deuterated fatty acid esters, are used to ensure the data's reliability and comparability. nih.govmetabolomicscentre.ca

Development of Multi-Isotope Labeling Strategies for Complex Lipid Systems

While single-isotope tracers are effective, the complexity of lipid metabolism—with its interconnected and parallel pathways—has driven the development of more advanced multi-isotope labeling strategies. mdpi.com This approach involves using two or more different stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), simultaneously to trace the metabolic fate of multiple precursors. mdpi.comresearchgate.net

A key innovation in this area is dual-isotope labeling, which can help differentiate exogenously supplied lipids from the vast and complex background of endogenous lipids. biorxiv.orgchromatographyonline.com For example, researchers have developed methods using two different deuterium-labeled versions of a polyunsaturated fatty acid. chromatographyonline.com When these are incorporated into downstream lipids, they create a unique "doublet peak" in the mass spectrum, a signature that makes them easier to identify and track. biorxiv.orgchromatographyonline.com

This strategy offers several advantages over single-labeling techniques:

Enhanced Identification: The unique isotopic signature simplifies the identification of labeled metabolites within highly complex datasets. biorxiv.org

Parallel Pathway Analysis: It allows researchers to follow the metabolic flux of different precursors through various biosynthetic and metabolic pathways at the same time. mdpi.combioscientifica.com

Richer Datasets: Multi-isotope labeling provides a more dynamic and detailed view of lipid metabolism, revealing interactions between pathways that would be missed with a single tracer. researchgate.net

Future research in lipidomics is expected to increasingly utilize multi-tracer methods to investigate lipid metabolism in unprecedented detail. mdpi.com

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Single-Isotope Labeling | Uses one type of labeled precursor (e.g., ¹³C or ²H) to trace a specific metabolic pathway. mdpi.com | Simpler experimental design and data analysis. Effective for tracking a single pathway. bioscientifica.com | Can be difficult to differentiate from endogenous lipids. Provides a limited view of metabolic interplay. biorxiv.org |

| Multi-Isotope Labeling | Simultaneously uses multiple isotopically labeled precursors (e.g., both ¹³C and ²H labeled molecules). mdpi.com | Allows for tracking of multiple pathways in parallel. Can create unique spectral signatures for easier identification. biorxiv.orgchromatographyonline.com Richer, more dynamic data. researchgate.net | More complex experimental setup and data analysis. Potential for isotopic exchange or loss of label. mdpi.com |

Contributions to Understanding Lipid-Mediated Biological Processes in Research Models

The application of deuterated tracers like Ethyl octadecanoate-d35 has been instrumental in elucidating the roles of lipids in critical biological processes. Stable isotope tracers are considered a gold-standard method for studying the metabolism of lipids and lipoproteins in vivo. bioscientifica.com A notable example is in the study of membrane lipid homeostasis, which is vital for cellular function. nih.gov

In one significant study, researchers investigated how mammalian cells sense and regulate the composition of their membranes in response to different types of fatty acids. nih.gov An accumulation of saturated fatty acids can lead to membrane rigidification and cellular toxicity. The study identified two key proteins, RNF145 and the lipid hydrolase ADIPOR2, that respond to changes in fatty acid saturation. To track how externally supplied fatty acids were metabolized and incorporated into cellular lipids, the researchers used deuterated versions, including deuterated palmitic acid and octadecanoate-d35 as an internal standard for normalization. nih.gov

The use of these tracers allowed the scientists to quantify the changes in specific deuterated lipid species inside the cells. nih.gov Their findings demonstrated that ADIPOR2's activity is necessary to prevent the excessive accumulation of saturated lipids, thereby protecting the cell from lipotoxicity. This research provides a clear example of how deuterated tracers enable detailed tracking of lipid flux, contributing directly to our understanding of lipid-mediated processes at a molecular level. nih.gov

Innovations in Data Processing and Bioinformatics for Deuterated Lipidomic Data

The large and complex datasets generated by mass spectrometry in lipidomics, especially from isotope labeling experiments, present a major bioinformatic challenge. researchgate.net The mass shift introduced by isotopes like deuterium requires specialized data processing tools to accurately identify and quantify labeled compounds. biorxiv.org In recent years, significant innovations in bioinformatics have emerged to address this need. fz-juelich.de

Several software tools have been developed to streamline the analysis of lipidomics data:

LipidFinder 2.0: This pipeline is designed to improve the removal of artifacts and enhance the identification of lipids from liquid chromatography-mass spectrometry (LC/MS) datasets. It includes a novel method for checking isotope intensity ratios that is better tailored for lipidomics than more general tools and introduces a false discovery rate (FDR) metric to assess data quality. oup.com

D-Tracer: Developed specifically for dual-isotope labeling experiments, D-Tracer is a Python-based software that efficiently extracts and identifies metabolites that have incorporated the dual label. biorxiv.orgchromatographyonline.com This tool was created because existing lipidomics software could not readily identify isotope-labeled lipids due to the mass shift. biorxiv.org

LipidOne 2.0: This web-based tool provides a user-friendly platform for a range of statistical analyses tailored for lipidomic data at different structural levels, from lipid classes to individual molecular species. researchgate.net

These advancements in computational frameworks are crucial for translating the raw data from experiments using tracers like Ethyl octadecanoate-d35 into meaningful biological insights. fz-juelich.decreative-proteomics.com Future developments will likely focus on integrating data from multiple "omics" fields and using machine learning to improve the reliability of lipid annotation and quantification. creative-proteomics.com

Methodological Considerations and Challenges in Deuterated Fatty Acid Ester Research

Isotopic Exchange and Stability Issues in Deuterated Lipid Tracers

A primary concern in studies employing deuterium-labeled tracers such as ethyl octadecanoate-d35 is the stability of the isotope label. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which is the basis for the kinetic isotope effect used in many metabolic studies. ethz.ch However, under certain conditions, deuterium (B1214612) atoms can be lost from the molecule through exchange with protons from the surrounding environment, particularly in protic solutions. nih.gov This potential for deuterium exchange can compromise the accuracy of quantitative analyses that rely on the integrity of the labeled standard. medchemexpress.com

While the deuterium atoms on the long alkyl chain of ethyl octadecanoate-d35 are generally stable, the experimental conditions during sample preparation, storage, and analysis must be carefully controlled. For instance, certain acid-catalyzed reactions or exposure to particular enzymatic activities could potentially facilitate isotopic exchange. buchem.comsuperchroma.com.tw Another consideration is the potential for in-vivo enzymatic reactions to abstract a deuterium atom. For example, the desaturation of fatty acids can lead to the loss of deuterium labels at specific positions. nih.govckisotopes.com Although ethyl octadecanoate is a saturated ester, its metabolic processing into other molecules could involve steps where label loss is a risk. Therefore, validation studies are often necessary to confirm the isotopic stability of the tracer within the specific experimental context. medchemexpress.com

Comparative Advantages and Limitations of Deuterium versus Carbon-13 Labeling

When planning a metabolic study involving octadecanoic acid, researchers must choose the appropriate isotopic label. The decision between using a deuterated tracer like ethyl octadecanoate-d35 and a carbon-13 (¹³C) labeled equivalent, such as ethyl octadecanoate-(stearate-¹³C₁₈), involves weighing several factors. otsuka.co.jpnih.gov

Advantages of Deuterium Labeling:

Cost-Effectiveness: Deuterated tracers are often less expensive to synthesize than their ¹³C counterparts, which can be a significant factor in studies requiring large quantities of the tracer. lgcstandards.com

High Isotopic Abundance: It is possible to replace nearly all hydrogen atoms with deuterium, as in ethyl octadecanoate-d35, creating a large mass shift that is easily detectable by mass spectrometry.

Limitations of Deuterium Labeling:

Isotopic Exchange: As discussed, the potential for D-H exchange in protic solvents or during certain metabolic processes can reduce analytical reliability. nih.govmedchemexpress.com

Chromatographic Shift: The difference in polarity between C-D and C-H bonds can cause deuterated compounds to elute at slightly different times than their non-labeled counterparts in liquid chromatography. nih.gov This retention time shift must be accounted for in analytical methods.

Kinetic Isotope Effect (KIE): The stronger C-D bond can slow down reactions where C-H bond cleavage is the rate-limiting step. ethz.ch This can alter the metabolic fate of the tracer compared to the native molecule (the "tracee"), potentially biasing the results of metabolic flux analysis.

Advantages of Carbon-13 Labeling:

Chemical Stability: The ¹³C label is chemically stable with no risk of isotopic exchange. medchemexpress.com

No Chromatographic Shift: ¹³C-labeled compounds are chemically identical to their unlabeled forms and therefore co-elute in chromatography, simplifying analysis. otsuka.co.jp

Minimal Isotope Effect: The kinetic isotope effect for ¹³C is much smaller than for deuterium, meaning the ¹³C-labeled tracer behaves more like the native molecule in metabolic pathways.

Limitations of Carbon-13 Labeling:

Higher Cost: The synthesis of ¹³C-labeled compounds is typically more complex and expensive. medchemexpress.com

Natural Abundance: The natural abundance of ¹³C (around 1.1%) must be corrected for in data analysis to accurately determine the level of enrichment from the tracer.

The choice between deuterium and carbon-13 labeling thus depends on the specific research question, the metabolic pathway under investigation, and the available analytical instrumentation. nih.gov

| Characteristic | Deuterium (e.g., Ethyl octadecanoate-d35) | Carbon-13 (e.g., Ethyl octadecanoate-stearate-¹³C₁₈) |

|---|---|---|

| Isotopic Stability | Potential for D-H exchange in protic solvents or enzymatic reactions. nih.govmedchemexpress.com | Highly stable, no exchange. medchemexpress.com |

| Cost | Generally lower. lgcstandards.com | Generally higher. medchemexpress.com |

| Chromatographic Behavior (vs. Unlabeled) | May exhibit a retention time shift. nih.gov | Co-elutes with the unlabeled compound. otsuka.co.jp |

| Kinetic Isotope Effect (KIE) | Significant; can alter reaction rates. ethz.ch | Negligible; tracer behaves more like the native molecule. |

| Use as Internal Standard | Commonly used, but potential for analytical challenges. univie.ac.at | Considered the "gold standard" due to stability and co-elution. medchemexpress.com |

Advanced Data Interpretation for Complex Metabolic Network Analysis

Stable isotope tracers are fundamental to metabolic network analysis, a powerful tool for quantitatively studying the intricate web of biochemical reactions within a cell. nih.gov This approach uses mathematical modeling to interpret isotope labeling patterns in metabolites, thereby estimating the rates (fluxes) of intracellular reactions. ethz.ch While tracers like ¹³C-glucose are often used to map central carbon metabolism, deuterated fatty acid esters such as ethyl octadecanoate-d35 play a critical role, primarily as highly accurate internal standards for quantification. univie.ac.at

The interpretation of data from isotope tracing experiments has become increasingly sophisticated. Rather than simply tracking the fate of a single tracer, modern approaches aim to build comprehensive models of metabolic systems. nist.gov This involves several key considerations:

Metabolite and Isotope Balancing: At the core of metabolic flux analysis is the balancing of metabolites and their isotopic forms across the network. nih.gov This requires a well-defined model of the metabolic pathways involved.

Computational Modeling: Advanced algorithms and software are used to fit the experimental mass spectrometry data (i.e., the mass isotopomer distributions of various metabolites) to the network model. nist.gov This allows for the calculation of flux values for numerous reactions simultaneously.

Integration of Multi-Omics Data: To improve the accuracy and predictive power of metabolic models, isotope tracing data is increasingly being integrated with other 'omics' datasets, such as transcriptomics (gene expression) and proteomics (protein levels). This helps to constrain the models and provide a more holistic view of cellular regulation.

In this context, the role of ethyl octadecanoate-d35 is often to ensure the quantitative accuracy of the underlying metabolomics data. In methods like isotope dilution mass spectrometry, a known amount of the deuterated standard is added to a sample. otsuka.co.jp Because the deuterated standard is chemically almost identical to the native compound, it experiences the same extraction inefficiencies and ionization suppression/enhancement during mass spectrometry analysis. By comparing the signal of the native analyte to the deuterated standard, precise and accurate quantification can be achieved. This accurate quantification is a non-negotiable prerequisite for the validity of any subsequent complex metabolic network analysis.

Q & A

Q. How is ethyl octadecanoate-d35 synthesized and characterized in laboratory settings?

Ethyl octadecanoate-d35 is synthesized via esterification of deuterated stearic acid (octadecanoic acid-d35) with ethanol, typically using acid catalysts like sulfuric acid. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR to confirm deuterium substitution at the C-18 position) and gas chromatography-mass spectrometry (GC-MS) to verify isotopic purity (>99 atom% D). Ensure reagents are stored under inert conditions to prevent proton-deuterium exchange .

Q. What analytical techniques are optimal for verifying isotopic purity and structural integrity of ethyl octadecanoate-d35?

High-resolution mass spectrometry (HRMS) and isotope ratio mass spectrometry (IRMS) are critical for quantifying deuterium incorporation. NMR spectroscopy (-NMR or -NMR) identifies positional deuteration. For reproducibility, document instrument parameters (e.g., column type for GC-MS, ionization modes) and compare results against certified reference materials .

Q. How does the isotopic substitution in ethyl octadecanoate-d35 influence its physicochemical properties?

Deuteration alters bond vibrational frequencies, potentially affecting melting points and solubility. For example, C-D bonds have lower zero-point energy than C-H bonds, which may reduce reaction rates in kinetic studies. Use differential scanning calorimetry (DSC) and polarimetry to quantify these changes. Compare results with non-deuterated analogs to isolate isotope effects .

Advanced Research Questions

Q. How can researchers address discrepancies in kinetic data when using ethyl octadecanoate-d35 as a tracer in metabolic studies?

Contradictions in kinetic data often arise from unaccounted deuterium isotope effects (e.g., altered enzyme binding affinities). Design control experiments with non-deuterated analogs and employ computational modeling (e.g., density functional theory) to predict isotope-specific rate constants. Validate findings using time-resolved mass spectrometry and replicate studies across multiple biological systems .

Q. What methodological considerations are critical when designing comparative studies between ethyl octadecanoate-d35 and its non-deuterated analog?

Control variables such as solvent polarity, temperature, and pH to minimize confounding factors. Use crossover experimental designs and paired statistical tests (e.g., Student’s t-test with Bonferroni correction) to isolate isotopic effects. Ensure blinding during data collection to reduce bias .

Q. How should researchers validate the absence of isotopic exchange in ethyl octadecanoate-d35 under experimental conditions?

Conduct stability tests under simulated experimental conditions (e.g., elevated temperatures, aqueous environments). Use -NMR to monitor deuterium loss over time. If exchange occurs, employ protective measures such as deuterated solvents or inert atmospheres. Report limits of detection for isotopic impurities .

Q. What statistical approaches are appropriate for analyzing low-abundance isotopic signals in complex matrices (e.g., biological fluids)?

Use signal-to-noise ratio (SNR) optimization techniques, such as background subtraction via blank samples. Apply non-parametric methods (e.g., Mann-Whitney U test) for non-normal distributions. For multivariate data, employ principal component analysis (PCA) to distinguish isotopic signatures from matrix interference .

Q. How can mechanistic studies using ethyl octadecanoate-d35 be optimized to account for deuterium isotope effects?

Incorporate kinetic isotope effect (KIE) calculations into reaction mechanisms. Use isotopic labeling at specific positions (e.g., terminal vs. internal deuterium) to probe reaction pathways. Pair experimental data with ab initio molecular dynamics simulations to validate hypothesized mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.